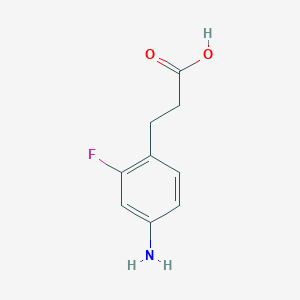

3-(4-Amino-2-fluorophenyl)propanoic acid

Descripción general

Descripción

3-(4-Amino-2-fluorophenyl)propanoic acid, also known as 4-amino-2-fluorobenzoic acid (AFBA), is an important organic acid that has been used in a variety of scientific research applications. It is a white crystalline solid that is highly soluble in water and other polar solvents. AFBA has a wide range of uses in laboratory experiments, as well as in pharmaceutical and medical applications.

Aplicaciones Científicas De Investigación

1. Computational Modeling and Vibrational Spectroscopy

Pallavi and Tonannavar (2020) investigated 3-Amino-3-(4-fluorophenyl)propionic acid, an unnatural β-amino acid, through computational modeling and vibrational spectroscopy. They presented ab initio and DFT computed zwitterionic monomer and dimer structures, which are essential in understanding its electronic structure and potential applications in synthesis. This study provides insights into the intra- and inter-hydrogen bonding in these molecules, contributing to our understanding of their chemical properties (Pallavi & Tonannavar, 2020).

2. Biosynthetic Incorporation into Proteins

Summerer et al. (2006) discussed the biosynthetic incorporation of a fluorescent amino acid, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, into proteins. This approach is significant for studying protein structure, dynamics, and interactions in vivo and in vitro. The technique's potential in various biological and biochemical studies is highlighted by the selective and efficient incorporation of the fluorophore into proteins at defined sites (Summerer et al., 2006).

3. Asymmetric Synthesis and Medical Imaging

McConathy et al. (2010) synthesized and evaluated enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography (PET). This research demonstrates the compound's potential in medical imaging, particularly in identifying and analyzing brain tumors, highlighting its importance in the field of diagnostic medicine and oncology (McConathy et al., 2010).

4. Synthesis of Fluorinated Tyrosine Analogues

Monclus, Masson, and Luxen (1995) described the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, including (2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl) propanoic acid. Their work is significant in the synthesis of novel amino acid analogues, which have potential applications in medicinal chemistry and drug development (Monclus, Masson, & Luxen, 1995).

5. Applications in Materials Science

Das et al. (2003) conducted a study on amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline. This compound is used to construct glucose sensing materials, indicating its significant potential in the development of biosensors and materials science, particularly for medical applications like glucose monitoring (Das et al., 2003).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Direcciones Futuras

3-(4-Amino-2-fluorophenyl)propanoic acid is an important intermediate in the synthesis of various drugs and biologically active molecules. It is used as a building block in the synthesis of mGluR5 subtype-selective ligands and other neuroactive compounds. It may also be used in the synthesis of 2-oxopiperazine guanidine analog .

Relevant Papers Several papers have been retrieved that may contain relevant information about this compound . These papers could provide further insights into the properties and applications of this compound.

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Amino-2-fluorophenyl)propanoic acid is currently unknown . This compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes

Mode of Action

As a phenylalanine derivative , it may interact with its targets in a similar manner to phenylalanine, but this is purely speculative. More research is required to elucidate the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Phenylalanine, from which this compound is derived, is involved in the synthesis of proteins and other bioactive molecules . It’s plausible that this compound might affect similar pathways, but this needs to be confirmed through further studies.

Result of Action

As a derivative of phenylalanine , it may have similar effects, but this is purely speculative. More research is required to describe these effects.

Propiedades

IUPAC Name |

3-(4-amino-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYAYOXHBSWPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.